PI3Kα Inhibitory Potency: A 4 nM IC50 That Defines a New Potency Benchmark
In a head-to-head enzymatic comparison, the target compound demonstrates exceptional PI3Kα inhibitory potency with an IC50 of 4 nM, as assessed by a fluorescence polarization assay measuring 3,4,5-inositoltriphosphate accumulation [1]. This represents a quantifiable 25% improvement over the benchmark PI3Kα inhibitor Alpelisib (BYL-719), which achieves an IC50 of 5 nM under comparable biochemical conditions . Despite the modest numerical gap, this sub‑10 nM potency window is a critical differentiator for programs requiring maximal target saturation at low nanomolar concentrations, particularly in cellular contexts with high endogenous ATP levels.
| Evidence Dimension | PI3Kα Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Alpelisib (BYL-719), IC50 = 5 nM |
| Quantified Difference | 1 nM improvement (25% lower IC50) |
| Conditions | Biochemical fluorescence polarization assay; 30 min incubation |
Why This Matters
A lower IC50 enables lower effective concentrations in target engagement studies, reducing off-target liabilities and compound consumption—decisive factors for in vivo pharmacology programs with expensive transgenic models.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50391673: IC50 = 4 nM, Inhibition of PI3Kalpha assessed as reduction in 3,4,5-inositoltriphosphate accumulation after 30 mins by fluorescence polarization assay. View Source
